

# Addressing a Potential Nomenclature Confusion: KN1022 vs. JSKN022

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Compound of Interest		
Compound Name:	KN1022	
Cat. No.:	B15581405	Get Quote

Initial database searches for "KN1022" may lead to a quinazoline-based small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR). However, the more recent and clinically developed entity is JSKN022, a bispecific ADC from Alphamab Oncology. This guide will focus on JSKN022, the compound currently in clinical development.

#### **JSKN022: A Multi-pronged Attack on Solid Tumors**

JSKN022 is an innovative ADC engineered to target two distinct proteins on the surface of cancer cells: PD-L1 and integrin ανβ6.[1][2][3] This dual-targeting approach is combined with a potent cytotoxic payload, a topoisomerase I inhibitor, to deliver a multi-faceted anti-tumor effect. [2] The Investigational New Drug (IND) application for a Phase I clinical trial of JSKN022 in patients with advanced malignant solid tumors has been accepted by China's Center for Drug Evaluation (CDE).[1][3] The first patient was dosed in October 2025.[4][5]

#### **Mechanism of Action**

JSKN022 is a bispecific single-domain antibody that can simultaneously bind to PD-L1 and integrin  $\alpha\nu\beta6$  on tumor cells.[1][2] Upon binding to either target, the ADC is internalized by the cancer cell.[1][4] Inside the cell, a cleavable linker is hydrolyzed, releasing the topoisomerase I inhibitor payload, which leads to cancer cell death.[1][4]

Beyond direct cytotoxicity, JSKN022 has a dual immunomodulatory role. By binding to PD-L1, it blocks the interaction with PD-1 on immune cells, a key mechanism of immune evasion used



by tumors.[2] Additionally, by targeting integrin  $\alpha\nu\beta6$ , it is designed to inhibit the production of TGF- $\beta$ , a potent immunosuppressive cytokine in the tumor microenvironment.[2][6]

#### **Preclinical Performance of JSKN022**

Preclinical data for JSKN022 were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025.[7][8] The findings highlight its potential as a promising therapeutic candidate.

### **Summary of Key Preclinical Data**



Parameter	Finding	Source
Binding Specificity	JSKN022 demonstrated specific binding to PD-L1, ανβ6, and ανβ8 proteins without cross-reactivity with other integrin family members.	[9]
Internalization	Exhibited superior internalization in HCC4006 and Capan-2 cancer cells compared to monospecific antibodies.	[7][9]
In Vitro Efficacy	Effectively inhibited the proliferation of cancer cells.	[7][9]
In Vivo Efficacy	Demonstrated greater tumor suppression in preclinical cancer models compared to single-target ADCs.	[4][7][9]
Stability	Showed excellent stability in serum from rats, mice, monkeys, and humans, with minimal payload release. This is attributed to the use of glycan-specific conjugation technology.	[7][10][11]
Drug-to-Antibody Ratio (DAR)	A consistent DAR of 4 was achieved.	[2][10][11]

### **Comparative Landscape**

JSKN022 enters a competitive landscape of cancer therapies. Its unique dual-targeting approach offers potential advantages over existing treatments.



Therapeutic Strategy	Examples	Mechanism of Action	Potential Advantages of JSKN022
PD-1/PD-L1 Inhibitors	Pembrolizumab, Nivolumab, Atezolizumab	Monoclonal antibodies that block the PD-1/PD-L1 immune checkpoint, enabling T-cell mediated tumor killing.	JSKN022 combines checkpoint inhibition with targeted payload delivery, potentially overcoming resistance to immunotherapy. The additional targeting of integrin ανβ6 adds another layer of anti-cancer activity.
Integrin Inhibitors	Cilengitide (development discontinued)	Small molecules or antibodies that block integrin signaling, affecting cell adhesion, migration, and proliferation.	JSKN022's ADC format allows for the targeted delivery of a cytotoxic agent directly to tumor cells expressing integrin ανβ6, in addition to its signaling inhibition.
Other ADCs	Trastuzumab deruxtecan, Sacituzumab govitecan	Antibody-drug conjugates that target a single tumorassociated antigen to deliver a cytotoxic payload.	The bispecific nature of JSKN022 may broaden the range of treatable tumors and potentially enhance efficacy by targeting two distinct pathways.
CAR-T Cell Therapy	Tisagenlecleucel, Axicabtagene ciloleucel	Genetically engineered T-cells that express chimeric antigen receptors to target and kill cancer cells.	JSKN022 is an "off- the-shelf" therapy, avoiding the complex and patient-specific manufacturing



process of CAR-T cells.

# **Experimental Protocols**In Vitro Cell Proliferation Assay

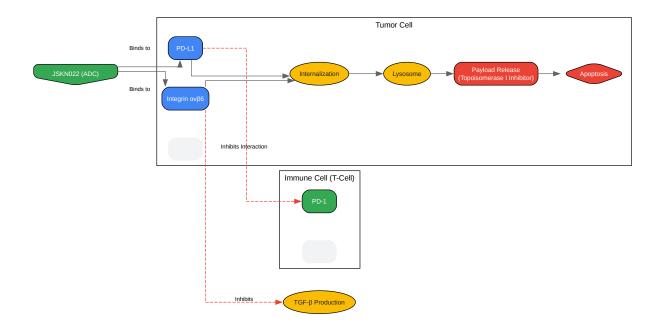
- Cell Lines: A panel of human cancer cell lines with varying expression levels of PD-L1 and integrin αvβ6.
- Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of JSKN022, monospecific ADCs, or control antibodies for 72-96 hours.
- Readout: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
- Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

#### In Vivo Tumor Xenograft Model

- Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously implanted with human tumor cells.
- Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered JSKN022, control ADCs, or vehicle intravenously.
- Readout: Tumor volume is measured at regular intervals using calipers. Body weight is monitored as a measure of toxicity.
- Analysis: Tumor growth inhibition is calculated and statistical significance is determined by comparing treatment groups to the vehicle control.

## Visualizing the Science JSKN022 Mechanism of Action



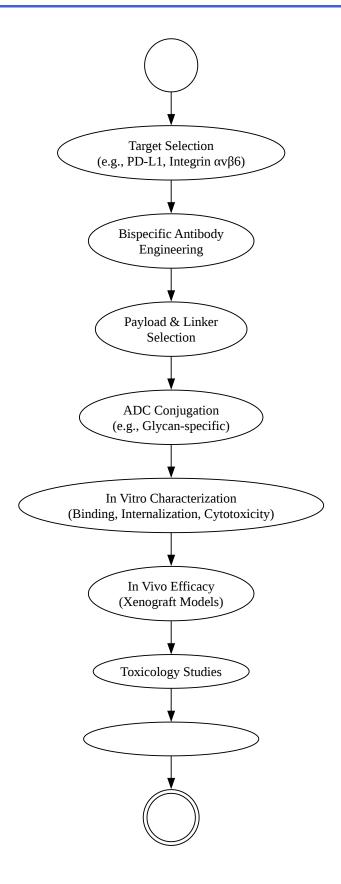


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Caption: Mechanism of action of the bispecific ADC JSKN022.

### **General Experimental Workflow for ADC Evaluationdot**





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